2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of a phenylacetamide group further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylacetamide group can be replaced with other functional groups using appropriate reagents and conditions.
Cyclization: The thieno[3,2-d]pyrimidine core can be further modified through cyclization reactions to form more complex structures.
Scientific Research Applications
2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-PHENYLACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-PHENYLACETAMIDE can be compared with other similar compounds, such as:
- 2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- Thieno[3,2-d]pyrimidine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
These compounds share similar core structures but differ in their functional groups and specific biological activities. The uniqueness of 2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17N3O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H17N3O2S/c1-14-7-9-15(10-8-14)17-12-27-20-19(17)22-13-24(21(20)26)11-18(25)23-16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3,(H,23,25) |
InChI Key |
BQGKQUNUPKCCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.